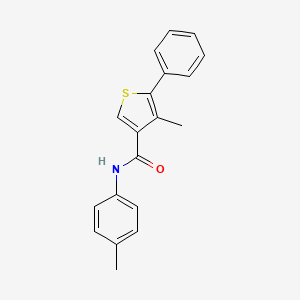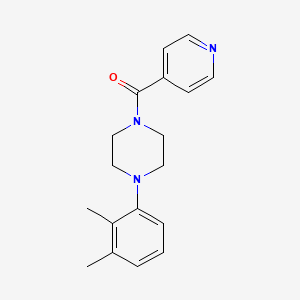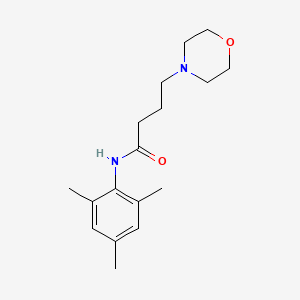amino]methyl}phenol](/img/structure/B5871976.png)
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as BHT-DMAM, is a synthetic antioxidant compound that has been widely used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Mécanisme D'action
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits the activity of enzymes involved in the production of ROS. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been shown to be effective in preventing lipid peroxidation by stabilizing the lipid radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has some limitations in lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. It also has limited bioavailability, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM and its interactions with other antioxidants and enzymes involved in oxidative stress.
Méthodes De Synthèse
The synthesis of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM involves the reaction of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with N,N-diethyl-m-toluamide (DEET) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DEET. This intermediate is then reacted with N,N-dimethylaminoethyl chloride (DMAEC) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. The reaction mechanism involves the substitution of the hydroxyl group of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with the amine group of DMAEC, resulting in the formation of a tertiary amine.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been extensively studied for its antioxidant properties. It has been found to be effective in preventing lipid peroxidation, which is a major cause of oxidative damage in cells. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various research studies to investigate the role of oxidative stress in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[[2-(diethylamino)ethyl-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O/c1-10-24(11-2)13-12-23(9)16-17-14-18(21(3,4)5)20(25)19(15-17)22(6,7)8/h14-15,25H,10-13,16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPFUVZDQFUNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
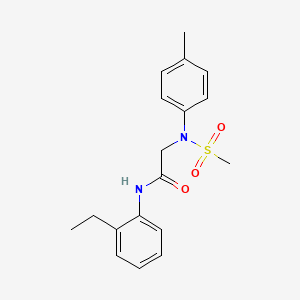
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
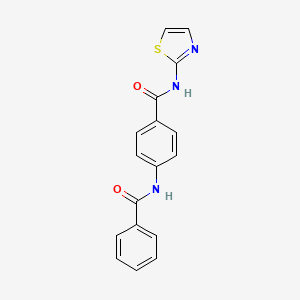
![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
